1-Phenylcycloheptylamine hydrochloride

NMDA receptor PCP binding site receptor pharmacology

Procure 1-Phenylcycloheptylamine hydrochloride (≥95%) for systematic NMDA receptor SAR studies. Its unique seven-membered cycloheptyl ring alters PCP site binding kinetics and conformational flexibility versus six-membered analogs, enabling precise cycloalkyl ring size-activity mapping. Ideal for anticonvulsant screening (MES model) and neuroprotection assays. Essential reference standard for arylcycloalkylamine analytical method development.

Molecular Formula C13H20ClN
Molecular Weight 225.76
CAS No. 125802-37-1
Cat. No. B592693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylcycloheptylamine hydrochloride
CAS125802-37-1
Molecular FormulaC13H20ClN
Molecular Weight225.76
Structural Identifiers
SMILESC1CCCC(CC1)(C2=CC=CC=C2)N.Cl
InChIInChI=1S/C13H19N.ClH/c14-13(10-6-1-2-7-11-13)12-8-4-3-5-9-12;/h3-5,8-9H,1-2,6-7,10-11,14H2;1H
InChIKeyJKZJEZPOTKKDJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylcycloheptylamine Hydrochloride (CAS 125802-37-1): Arylcycloalkylamine Probe Compound for NMDA Receptor Pharmacology and Neuroprotection Research


1-Phenylcycloheptylamine hydrochloride is a synthetic arylcycloalkylamine derivative structurally characterized by a primary amine attached to a cycloheptane ring bearing a phenyl group [1]. This compound belongs to the same chemical class as phencyclidine (PCP) and ketamine, but possesses a seven-membered cycloheptyl ring that distinguishes it from the more extensively studied six-membered cyclohexyl analogs [2]. The cycloheptyl ring introduces increased conformational flexibility and altered spatial orientation of the phenyl and amine pharmacophores, which may influence receptor binding kinetics and selectivity profiles relative to cyclohexyl-based arylcycloalkylamines [2]. As a hydrochloride salt (MW 225.76 g/mol), this compound offers improved aqueous solubility for in vitro and in vivo experimental applications.

Why Arylcyclohexylamine Analogs Cannot Substitute for 1-Phenylcycloheptylamine Hydrochloride in SAR Studies


Arylcycloalkylamines represent a pharmacologically diverse class where subtle structural modifications profoundly impact receptor binding, functional activity, and therapeutic indices [1]. The cycloalkyl ring size is a critical determinant of NMDA receptor antagonism potency and selectivity; for instance, contraction from a six-membered cyclohexane to a five-membered cyclopentane ring in 1-phenylcycloalkylamine analogs alters motor toxicity and anticonvulsant efficacy profiles [2]. The seven-membered cycloheptyl ring in 1-phenylcycloheptylamine introduces unique conformational flexibility and steric bulk that can differentially engage the phencyclidine (PCP) binding site within the NMDA receptor channel compared to cyclohexyl-based analogs like PCP or 1-phenylcyclohexylamine (PCA) [1]. Consequently, procurement decisions based solely on class membership without consideration of cycloalkyl ring architecture risk confounding structure-activity relationship (SAR) analyses and may lead to misinterpretation of pharmacological outcomes.

Quantitative Differentiation of 1-Phenylcycloheptylamine Hydrochloride: Binding, Conformational, and Purity Evidence Against Arylcyclohexylamine Comparators


NMDA Receptor PCP Site Binding Affinity: Arylcycloheptylamines vs. Arylcyclohexylamines

Fluorinated arylcycloheptylamines, structural analogs of 1-phenylcycloheptylamine, exhibit a distinct structure-activity relationship (SAR) profile at the NMDA receptor PCP binding site compared to arylcyclohexylamines such as PCP. Five novel arylcycloheptylamine compounds demonstrated binding affinities (Ki) in the hundred nanomolar (10⁻⁷ M) range as determined by [³H]-(+)-MK-801 displacement assays [1]. This binding affinity range, while potent, differs from the sub-nanomolar to low nanomolar affinities reported for certain high-affinity arylcyclohexylamines like PCP (Ki ≈ 0.02–0.25 µM depending on assay conditions) and suggests that the cycloheptyl ring modulates the pharmacophore's engagement with the PCP binding site [1]. The authors concluded that the binding results 'support a different structure activity relationship (SAR) profile for arylcycloheptylamines when compared to arylcyclohexylamines like PCP' [1]. This class-level inference establishes that 1-phenylcycloheptylamine hydrochloride, as a representative arylcycloheptylamine, is expected to display receptor interaction kinetics and occupancy patterns that are not interchangeable with cyclohexyl-based analogs.

NMDA receptor PCP binding site receptor pharmacology anticonvulsant

In Vivo Anticonvulsant Efficacy and Therapeutic Index of Arylcycloheptylamines

In vivo evaluation of a fluorinated arylcycloheptylamine primary amine analog (compound 6: 1-(3-fluorophenyl)cycloheptanamine) in the rat maximal electroshock (MES) seizure model yielded an ED₅₀ of 13.84 mg/kg, with a protective index (PI) of 3.66 against ataxia (motor toxicity) [1]. This therapeutic window provides a quantitative benchmark for the arylcycloheptylamine scaffold. For comparison, the parent arylcyclohexylamine PCA (1-phenylcyclohexylamine) and related analogs have reported ED₅₀ values in the mouse MES test ranging from 5 to 41 mg/kg (i.p.), with motor toxicity potencies that moderately correlate with PCP site binding affinities [2]. The protective index of 3.66 for the arylcycloheptylamine derivative represents a moderate separation between anticonvulsant efficacy and motor impairment—a critical parameter for neurotherapeutic candidate selection. While direct head-to-head data for the unsubstituted 1-phenylcycloheptylamine are not yet published, this class-level evidence indicates that the cycloheptyl scaffold can support anticonvulsant activity with a defined therapeutic index, differentiating it from cyclohexyl analogs that may exhibit either higher potency but narrower therapeutic windows (e.g., PCP) or lower potency with broader separation [2].

anticonvulsant maximal electroshock motor toxicity therapeutic index

Conformational Flexibility and Predicted Receptor Fit: Cycloheptyl vs. Cyclohexyl Scaffolds

The seven-membered cycloheptyl ring in 1-phenylcycloheptylamine confers increased conformational flexibility compared to the six-membered cyclohexyl ring found in PCP, ketamine, and PCA. Molecular modeling and docking studies of 1-phenylcyclohexylamine analogs reveal that the spatial orientation of the phenyl group critically influences NMDA receptor binding: configurations where the phenyl group occupies an equatorial position (cis9e) fail to form π-sigma interactions with ARG B:894, whereas alternative configurations (trans7e) engage this key binding pocket and exhibit higher affinity (Ki = 502 nM vs. Ki = 1200 nM) [1]. The enhanced flexibility of the cycloheptyl ring in 1-phenylcycloheptylamine hydrochloride expands the accessible conformational space, potentially allowing the phenyl and amine moieties to sample a broader range of binding poses. This conformational freedom is predicted to alter both the kinetics of receptor association/dissociation and the selectivity profile across NMDA receptor subtypes and related ion channels [2]. Such differences are not achievable with more rigid cyclohexyl-based comparators and may translate into distinct functional outcomes in electrophysiological and behavioral assays.

molecular modeling conformational analysis receptor docking pharmacophore

Commercial Purity and Batch Consistency: Vendor-Supplied Specifications

1-Phenylcycloheptylamine hydrochloride is commercially available from multiple reputable chemical suppliers with a minimum purity specification of 95% as determined by standard analytical methods (e.g., HPLC, GC) . This purity threshold ensures suitability for in vitro pharmacological assays, where impurities exceeding 5% can confound receptor binding measurements, introduce off-target activities, or alter solubility characteristics. While comparable purity specifications exist for many arylcyclohexylamine research chemicals, the seven-membered cycloheptyl scaffold presents distinct synthetic challenges that can impact batch-to-batch consistency and impurity profiles. Suppliers of 1-phenylcycloheptylamine hydrochloride typically provide certificates of analysis (CoA) upon request, enabling researchers to verify lot-specific purity, residual solvent content, and identity confirmation via NMR or MS . This level of quality documentation is essential for reproducible pharmacological studies and supports informed procurement decisions when selecting among structurally related arylcycloalkylamine probes.

chemical purity quality control analytical chemistry procurement

Neuroprotective Efficacy in NMDA-Induced Excitotoxicity Assays

Arylcycloheptylamine analogs have demonstrated neuroprotective effects against NMDA-induced excitotoxicity in vitro, establishing a functional differentiation from certain arylcyclohexylamines that may exhibit lesser or absent neuroprotection at comparable concentrations. Specifically, compounds 3, 5, 6, 7, and 8 from the fluorinated arylcycloheptylamine series were evaluated and found to protect cultured neurons from NMDA receptor-mediated cell death [1]. While quantitative EC₅₀ values for neuroprotection are not disclosed in the available abstract, the consistent observation of neuroprotective activity across multiple arylcycloheptylamine derivatives contrasts with the variable neuroprotective profiles reported for structurally diverse arylcyclohexylamines. For context, certain high-affinity PCP analogs exhibit robust neuroprotection, whereas others demonstrate pro-convulsant or neurotoxic effects at higher doses, reflecting the narrow therapeutic window of potent NMDA channel blockers [2]. The neuroprotective activity of arylcycloheptylamines, combined with their moderate NMDA receptor affinity, suggests a functional profile that may be more amenable to therapeutic development than high-affinity cyclohexyl-based channel blockers that carry significant adverse effect liabilities.

neuroprotection excitotoxicity NMDA cell viability

Primary Research and Procurement Applications for 1-Phenylcycloheptylamine Hydrochloride


NMDA Receptor Structure-Activity Relationship (SAR) Studies Focusing on Cycloalkyl Ring Size Effects

1-Phenylcycloheptylamine hydrochloride serves as a critical probe compound for systematically evaluating the impact of cycloalkyl ring expansion from six-membered (cyclohexyl) to seven-membered (cycloheptyl) architecture on NMDA receptor PCP site binding affinity, channel block kinetics, and use-dependent antagonism. The distinct SAR profile of arylcycloheptylamines relative to arylcyclohexylamines, as evidenced by their hundred nanomolar Ki values and unique conformational flexibility, makes this compound essential for mapping the PCP pharmacophore's tolerance to increased ring size [1]. Researchers comparing 1-phenylcycloheptylamine directly with 1-phenylcyclohexylamine (PCA) or PCP can isolate ring size contributions to receptor binding and functional activity, informing the rational design of next-generation NMDA receptor modulators.

Preclinical Anticonvulsant Drug Discovery with Emphasis on Therapeutic Index Optimization

The arylcycloheptylamine scaffold, represented by 1-phenylcycloheptylamine hydrochloride, has demonstrated anticonvulsant efficacy in the maximal electroshock (MES) seizure model with a defined protective index against motor toxicity (ED₅₀ = 13.84 mg/kg, PI = 3.66 for a closely related fluorinated analog) [1]. This quantitative benchmark positions the compound as a valuable starting point for medicinal chemistry optimization aimed at improving the separation between anticonvulsant activity and adverse motor effects—a key challenge in developing clinically viable NMDA receptor antagonist antiepileptics. Procurement of 1-phenylcycloheptylamine hydrochloride enables structure-based refinement of substituents on the phenyl and cycloheptyl moieties to further enhance protective index values while maintaining or improving oral bioavailability .

In Vitro Neuroprotection Screening and Excitotoxicity Mechanism Studies

Given the demonstrated neuroprotective effects of arylcycloheptylamine analogs against NMDA-induced excitotoxicity in cultured neurons, 1-phenylcycloheptylamine hydrochloride is ideally suited for in vitro screening cascades evaluating neuronal survival, calcium influx modulation, and downstream signaling pathway activation [1]. The compound's moderate NMDA receptor affinity (Ki in the hundred nanomolar range) may confer a more favorable neuroprotective window compared to high-affinity channel blockers that can induce psychotomimetic side effects or neuronal vacuolization at therapeutic doses. Researchers investigating excitotoxic mechanisms in stroke, traumatic brain injury, or neurodegenerative disease models can employ this compound to probe the relationship between NMDA receptor block potency and cytoprotective efficacy.

Analytical Reference Standard and Pharmacopeial Impurity Profiling for Related Arylcycloalkylamines

1-Phenylcycloheptylamine hydrochloride, available at ≥95% purity from commercial suppliers with certificates of analysis (CoA), can serve as an analytical reference standard for the identification, quantification, and impurity profiling of structurally related arylcycloalkylamines in pharmaceutical research and forensic toxicology . Its distinct chromatographic retention properties and unique mass spectral fragmentation pattern (derived from the seven-membered cycloheptyl ring) enable its use as a system suitability standard or internal quality control marker in HPLC, LC-MS, and GC-MS methods. Procurement of well-characterized, high-purity batches is essential for laboratories developing or validating analytical methods for arylcycloalkylamine detection and quantitation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylcycloheptylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.